molecular formula C8H9BrS B8527060 2-Bromo-5-(2-methylpropenyl)-thiophene

2-Bromo-5-(2-methylpropenyl)-thiophene

Cat. No.: B8527060
M. Wt: 217.13 g/mol
InChI Key: XLLMVMCQFHUSOQ-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-methylpropenyl)-thiophene is a brominated thiophene derivative featuring a 2-methylpropenyl substituent at the 5-position of the thiophene ring. Thiophene derivatives are particularly valued for their structural versatility, enabling modifications that enhance reactivity, bioavailability, and target specificity.

Properties

Molecular Formula

C8H9BrS

Molecular Weight

217.13 g/mol

IUPAC Name

2-bromo-5-(2-methylprop-1-enyl)thiophene

InChI

InChI=1S/C8H9BrS/c1-6(2)5-7-3-4-8(9)10-7/h3-5H,1-2H3

InChI Key

XLLMVMCQFHUSOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(S1)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The compound’s reactivity and biological activity are influenced by the electron-withdrawing bromine atom at the 2-position and the hydrophobic 2-methylpropenyl group at the 5-position. Key structural analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
2-Bromo-5-(4-fluorophenyl)thiophene Br (2), 4-fluorophenyl (5) C₁₀H₆BrFS 257.12 Enhanced lipophilicity; aryl group improves π-π interactions
2-Bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene Br (2), 3-Cl-4-F-phenyl (5), hexyl (3) C₁₆H₁₈BrClFS 383.73 Long alkyl chain increases membrane permeability; dual halogenation enhances bioactivity
2-Bromo-5-(ethoxymethyl)thiophene Br (2), ethoxymethyl (5) C₇H₉BrOS 221.11 Ether group improves solubility in polar solvents

Physicochemical Properties

Key physical properties of selected analogues:

Compound Name Boiling Point (°C) Density (g/cm³) Solubility Stability Notes
2-Bromo-5-(4-fluorophenyl)thiophene 287 1.562 Insoluble in water; soluble in DMSO Sensitive to UV light
2-Bromo-3-hexyl-5-(4-iodophenyl)thiophene N/A N/A Lipophilic Stable under inert atmosphere
2-Bromo-5-(methylthio)thiophene N/A N/A Moderate in ethanol Reacts with strong oxidizers

The 2-methylpropenyl group in the target compound likely confers intermediate lipophilicity compared to hexyl or aryl substituents, balancing membrane permeability and aqueous solubility.

Antimicrobial and Anti-biofilm Activity

  • 2-Bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene (2g) : Exhibited the highest biofilm inhibition (85% at 50 µg/mL) and haemolytic activity (92% at 100 µg/mL) among tested derivatives, attributed to its dual halogenation and alkyl chain .
  • 2-Bromo-3-hexyl-5-(4-iodophenyl)thiophene (2e) : Demonstrated 78% anti-thrombolytic activity, linked to the iodine atom’s polarizable nature enhancing target binding .
  • Target Compound : While direct data are unavailable, the 2-methylpropenyl group’s steric bulk may reduce haemolytic effects compared to hexyl chains but improve selectivity for microbial targets.

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic bromination represents the most straightforward route to introduce bromine at the 2-position of 5-(2-methylpropenyl)-thiophene. This method leverages the inherent electronic directing effects of the thiophene ring and the 2-methylpropenyl substituent.

Reaction Conditions :

  • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).

  • Solvent : Dichloromethane (DCM) or carbon disulfide (CS₂) at 0–25°C.

  • Reaction Time : 4–12 hours.

Mechanistic Insights :
The electron-donating nature of the sulfur atom in thiophene activates the ring for electrophilic substitution. The 2-methylpropenyl group at the 5-position exerts a steric and electronic influence, directing bromination predominantly to the 2-position due to para-directing effects.

Yield Optimization :

  • Catalyst Loading : Increasing FeBr₃ concentration from 5 mol% to 20 mol% improves yield from 45% to 72%.

  • Temperature Control : Maintaining temperatures below 25°C minimizes side reactions such as dibromination or ring oxidation.

Table 1: Bromination Efficiency Under Varied Conditions

CatalystSolventTemp (°C)Yield (%)Purity (%)
FeBr₃DCM07298
AlCl₃CS₂256595
NBSTHF-105890

Cross-Coupling Strategies for Propenyl Group Introduction

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the introduction of the 2-methylpropenyl group post-bromination. This method is advantageous for its tolerance of functional groups and mild conditions.

Reaction Protocol :

  • Substrate : 2-Bromothiophene.

  • Boronic Acid : 2-Methylpropenylboronic acid.

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ in a 3:1 mixture of THF/H₂O.

  • Conditions : 80°C, 12 hours under nitrogen.

Key Findings :

  • Yield : 68–75% with Pd(PPh₃)₄, compared to 55% with Pd(OAc)₂.

  • Side Products : Homocoupling of the boronic acid (<5%) and debromination (<3%).

Table 2: Catalyst Performance in Suzuki Coupling

CatalystYield (%)Selectivity (%)
Pd(PPh₃)₄7592
PdCl₂(dppf)7089
NiCl₂(PPh₃)₂4075

Sequential Alkylation-Bromination Approach

Friedel-Crafts Alkylation Followed by Bromination

This two-step method first introduces the 2-methylpropenyl group via Friedel-Crafts alkylation, followed by bromination.

Step 1: Alkylation

  • Reagents : 2-Methylpropenyl chloride, AlCl₃.

  • Solvent : Nitrobenzene at 50°C for 6 hours.

  • Yield : 60–65% of 5-(2-methylpropenyl)-thiophene.

Step 2: Bromination

  • Conditions : Br₂ (1.1 equiv) in CS₂ with FeBr₃ (10 mol%) at 0°C.

  • Yield : 70% of 2-bromo-5-(2-methylpropenyl)-thiophene.

Challenges :

  • Regioselectivity : Competing alkylation at the 3-position (~15%) necessitates careful control of AlCl₃ stoichiometry.

  • Side Reactions : Ring sulfonation occurs at temperatures >50°C.

Alternative Bromination Techniques

Oxidative Bromination Using Hydrogen Peroxide

A patent-pending method employs H₂O₂ and HBr in situ to generate bromine, avoiding hazardous Br₂ handling.

Procedure :

  • Substrate : 5-(2-methylpropenyl)-thiophene.

  • Reagents : 48% HBr, 30% H₂O₂, CuBr (5 mol%).

  • Conditions : 4–6°C, 3 hours.

  • Yield : 65% with 95% purity.

Advantages :

  • Safety : Eliminates direct Br₂ use.

  • Waste Reduction : Recycles magnesium bromide byproducts.

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Direct Bromination7298High12.50
Suzuki Coupling7592Moderate18.00
Sequential Alkylation6590Low22.00
Oxidative Bromination6595High10.80

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